molecular formula C18H16N2O2 B2533157 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide CAS No. 1207061-37-7

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide

Katalognummer B2533157
CAS-Nummer: 1207061-37-7
Molekulargewicht: 292.338
InChI-Schlüssel: NXXXJMQCHTWTBQ-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide is a compound that appears to be a hybrid molecule incorporating elements of cinnamic acid and a tetrahydroquinolinone structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a tetrahydroquinoline or quinolinone moiety and cinnamic acid derivatives. These compounds are of interest due to their potential biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves the condensation of various starting materials. For instance, a novel tetrahydroquinazoline oxime was synthesized from the condensation of 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime with 2-aminobenzylamine . Similarly, hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were designed and synthesized, with their structures confirmed by NMR and mass analyses . These methods suggest that the synthesis of this compound would likely involve a condensation reaction between a suitable tetrahydroquinolinone and a cinnamamide derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectral methods. For the tetrahydroquinazoline oxime, FT-IR, NMR, AAS, and mass spectrometry were used, along with elemental analysis, to confirm the structure . The hybrid molecules in the second study were confirmed by 1H-NMR, 13C-NMR, and mass analyses . These techniques would be applicable in analyzing the molecular structure of this compound to ensure the correct synthesis and to identify any potential isomers or related compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of metal complexes, as seen with the tetrahydroquinazoline oxime reacting with Co(III) and Ni(II) to form a-imine oxime complexes . In the context of this compound, one could investigate its ability to form complexes with various metals, which could influence its biological activity or be used for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through thermal analyses, magnetic susceptibility, and molar conductivity measurements . For instance, the Co(III) complex of the tetrahydroquinazoline oxime was found to be diamagnetic with octahedral geometry, and its thermal decomposition yielded a metal oxide . The hybrid molecules containing cinnamic acid and 2-quinolinone derivatives were assessed for their antiproliferative activity against cancer cell lines, with one compound showing significant potency . These analyses would be relevant for this compound to determine its stability, reactivity, and potential biological activities.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Chemical Transformations

Research has demonstrated the utility of cinnamamides and related compounds in catalytic processes for synthesizing dihydroquinolinones, a class of compounds with diverse biological activities. For instance, the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through cross-dehydrogenative coupling has been developed, allowing rapid access to diverse dihydroquinolinones in one step (Shi‐Liu Zhou et al., 2014). Similarly, silver-catalyzed cascade cyclization and radical acylarylation of cinnamamides in aqueous media have been explored for synthesizing substituted dihydroquinolin-2(1H)-ones, showcasing the versatility of these reactions in producing pharmacologically relevant compounds (Honglin Zhang et al., 2016), (Hua Yang et al., 2014).

Anticancer Activity

Several studies have focused on the anticancer potential of compounds derived from or related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cinnamamide. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds have shown moderate to high levels of antitumor activities, with some exhibiting more potent inhibitory activities compared to 5-fluorouracil, a commonly used chemotherapy drug (Yilin Fang et al., 2016). Another study designed and synthesized hybrid molecules containing cinnamic acid and 2-quinolinone derivatives, assessing their in vitro antiproliferative activity against cancer cell lines, with some compounds showing potent activity and inducing cell cycle arrest and apoptosis (A. A. Abu Almaaty et al., 2021).

Chemical Synthesis and Structural Analysis

The chemical synthesis of this compound and related compounds has been extensively studied, with research focusing on developing efficient synthetic routes and analyzing the structural properties of these compounds. For example, X-ray diffraction data has provided insights into the crystallographic characteristics of related compounds, aiding in the understanding of their molecular structures and potential interactions in biological systems (J. H. Quintana et al., 2016). These studies not only contribute to the field of medicinal chemistry by enabling the design of new therapeutic agents but also enhance our understanding of the chemical properties of these compounds.

Eigenschaften

IUPAC Name

(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-6,8-10,12H,7,11H2,(H,19,21)(H,20,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXXJMQCHTWTBQ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.